7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-9-11-18(12-10-17)15-29-16-21-25(19-7-5-4-6-8-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGCEBSEMQNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of specific double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium methoxide, sodium ethoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with carboxyl or hydroxyl groups, while reduction can lead to fully hydrogenated pyrazoloquinoline compounds.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazoloquinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazoloquinoline derivatives and their evaluation against cancer cell lines. Specifically, compounds similar to 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline showed promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Recent advancements in drug design have identified pyrazoloquinolines as effective anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .
Neuroprotective Properties
Studies suggest that certain derivatives of pyrazoloquinolines may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Ghorab et al., 2022 | Developed new pyrazoloquinoline derivatives with enhanced anticancer activity | Targeted therapy for cancer |
| Radek et al., 2022 | Investigated CDK2 inhibition by pyrazolo[4,3-d]pyrimidine derivatives | Cancer treatment research |
| Dawood et al., 2022 | Synthesized thiazole-pyrazole hybrids showing anti-inflammatory effects | Potential anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects on cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to its closest analogs, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Findings
Substituent Effects on Bioactivity: Fluorine Substitution: The 3-(4-fluorophenyl) analog () is associated with TLR9 antagonism and β-lactamase interactions, suggesting fluorine’s role in enhancing binding affinity or metabolic stability . Methoxy vs. Methyl Groups: Replacing the 4-methylbenzyl group (target compound) with a 4-methoxybenzyl group () increases polarity but may reduce membrane permeability due to the methoxy group’s electron-donating nature .
Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused heterocycles (e.g., ) demonstrate potent anti-angiogenic effects in CAM assays, attributed to their ability to inhibit endothelial cell proliferation .
Synthetic Accessibility: The synthesis of pyrazolo[4,3-c]quinolines often involves multicomponent reactions or PIFA-mediated cyclization (). Substituents like methoxy groups (positions 7 and 8) are introduced via nucleophilic substitution or pre-functionalized starting materials .
Physicochemical Properties: The 3-(4-ethoxyphenyl) analog () exhibits a higher molecular weight (469.5 g/mol) and LogP (4.5), indicating enhanced lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Biological Activity
7,8-Dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. Its unique structure and functional groups contribute to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₂N₄O₂ |
| Molecular Weight | 430.48 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazoloquinoline derivatives. For instance, derivatives with similar structures have shown significant inhibition of cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways related to cell survival and death .
A recent study evaluated a series of pyrazoloquinoline derivatives for their anticancer activity against different cancer cell lines. The results indicated that some compounds exhibited IC50 values in the micromolar range against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines, suggesting that this compound may share similar activity due to its structural characteristics .
Antimicrobial Activity
Research has highlighted the potential antimicrobial effects of pyrazoloquinoline derivatives. The compound has been tested against various bacterial strains and fungi. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
For example, a study reported that specific modifications to the pyrazoloquinoline structure enhanced its antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazoloquinolines have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of NO production is linked to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression .
In a comparative study, derivatives were evaluated for their ability to reduce inflammation markers in vitro. The results indicated that some compounds demonstrated significant anti-inflammatory activity, which may be attributed to their ability to modulate inflammatory pathways effectively .
Case Studies
- Anticancer Efficacy : A compound structurally similar to this compound was tested for its effects on A498 renal cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment.
- Antibacterial Activity : In a study assessing the antibacterial properties against Staphylococcus aureus and Escherichia coli, a derivative exhibited MIC values ranging from 32 µg/mL to 64 µg/mL, indicating moderate antibacterial activity.
Q & A
Basic: What are the recommended synthetic routes for 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazoloquinoline core via cyclization of substituted quinoline precursors. For example, Suzuki–Miyaura coupling can introduce aryl groups at the 3-position .
- Step 2: Alkylation at the 5-position using 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Purity Optimization: Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates. Recrystallization from ethanol/water mixtures improves final product purity (>95%) .
Advanced: How can microwave-assisted synthesis improve yield and reduce reaction time? Microwave irradiation (100–150°C, 30–60 min) accelerates key steps like cyclization, achieving yields of 75–85% compared to conventional heating (50–60% in 6–8 hours). Catalyst systems like Pd(PPh₃)₄ enhance coupling efficiency .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substituent positions. For example, the 4-methylbenzyl group shows a singlet at δ 2.35 ppm (CH₃) and aromatic protons at δ 7.2–7.4 ppm .
- X-ray Crystallography: Resolves 3D conformation; the quinoline core exhibits planar geometry, while the 4-methylbenzyl group adopts a perpendicular orientation .
Advanced: How does computational modeling (DFT) complement experimental data? Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and stabilizes reactive intermediates. MD simulations model ligand-receptor binding, guiding SAR studies .
Basic: What in vitro assays are used for initial biological screening?
Methodological Answer:
- Enzyme Inhibition: Test against COX-2 (IC₅₀) using a fluorometric assay. IC₅₀ values <1 μM indicate potent anti-inflammatory activity .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values correlate with substituent electron-withdrawing effects .
Advanced: How can structure-activity relationships (SAR) guide derivative design? Modifying the 4-methylphenyl group to electron-deficient substituents (e.g., -CF₃) enhances COX-2 inhibition (IC₅₀ = 0.39 μM vs. 1.2 μM for parent compound) .
Basic: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT) .
- Metabolite Interference: Perform LC-MS to identify active metabolites in cell lysates .
Advanced: What strategies resolve discrepancies in receptor binding affinity? Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₒₙ/kₒff) and compare with computational docking (AutoDock Vina) .
Advanced: How can metabolic stability be assessed for in vivo applications?
Methodological Answer:
- Liver Microsome Assay: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life >60 min suggests favorable stability .
- CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .
Advanced: What in vivo models evaluate efficacy for neurodegenerative targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
